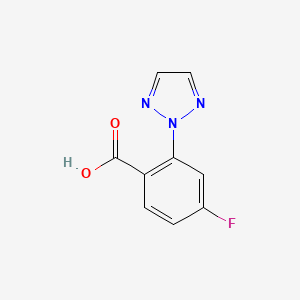

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Vue d'ensemble

Description

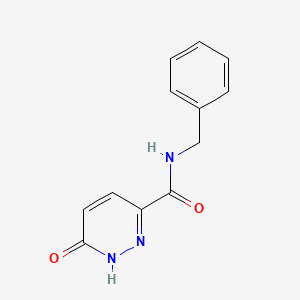

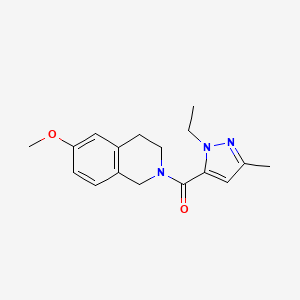

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 1293284-50-0 . It has a molecular weight of 207.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique

Synthesis and Molecular Properties

A study by Roth et al. (2019) outlines a selective and scalable synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid, starting from 1-fluoro-2-nitrobenzene derivatives. This research highlights the compound's utility in creating di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, showcasing its importance in organic synthesis and chemical research (Roth, Schmidt, Prud’homme, & Abele, 2019).

Corrosion Inhibition

Research on triazole Schiff bases, including compounds similar to 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid, demonstrates their efficacy as corrosion inhibitors on mild steel in acidic media. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their service life and enhancing reliability (Chaitra, Mohana, & Tandon, 2015).

Metal–Organic Frameworks (MOFs)

Wang et al. (2016) have synthesized novel lanthanide metal–organic frameworks using a 1,2,3-triazole-containing tricarboxylic acid ligand. These MOFs exhibit promising luminescence properties for sensing metal ions and nitroaromatic compounds, suggesting potential applications in environmental monitoring and safety (Wang, Sun, Hao, Yan, & Liang, 2016).

Antimicrobial and Anticancer Activity

A study on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which shares a core structural motif with this compound, reports moderate to good antiproliferative potency against various cancerous cell lines. This finding opens pathways for the development of new anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Spectroscopic Probes and Nanoparticle Interactions

Research by Bekere et al. (2013) highlights the use of a related fluorophore for detecting ZnO nanoparticles, demonstrating unusual fluorescence features. This suggests potential applications of this compound and its derivatives in developing sensitive molecular probes for nanoparticles and other nanomaterials (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

4-fluoro-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)

![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)